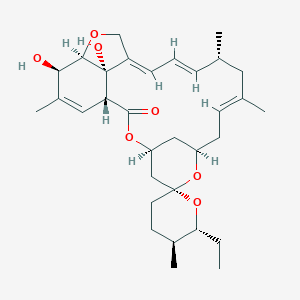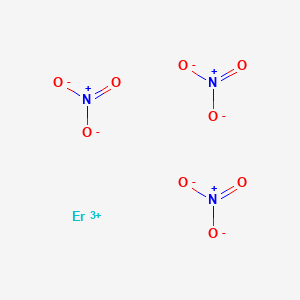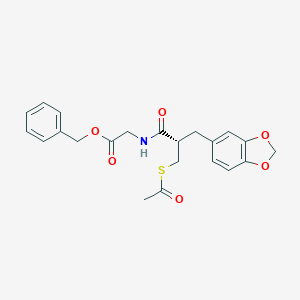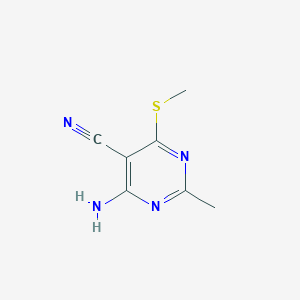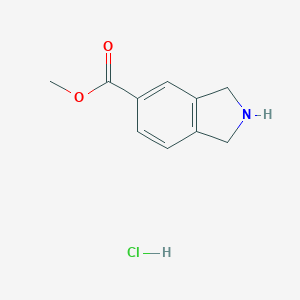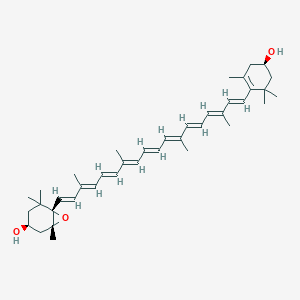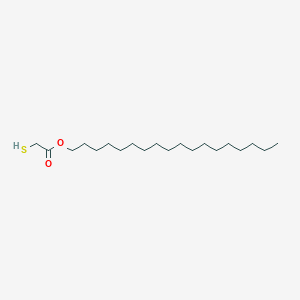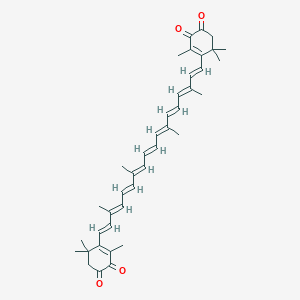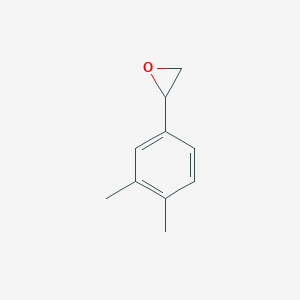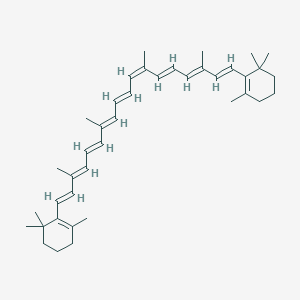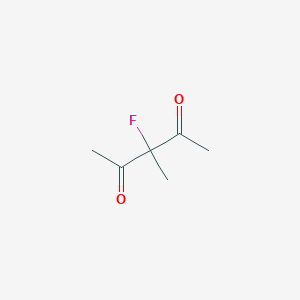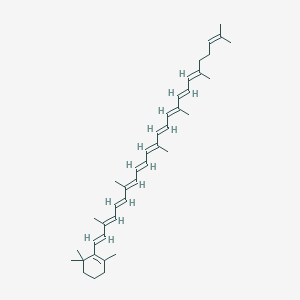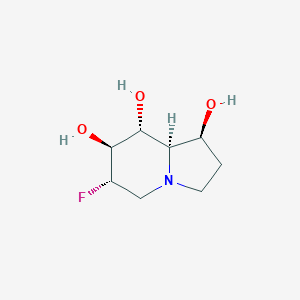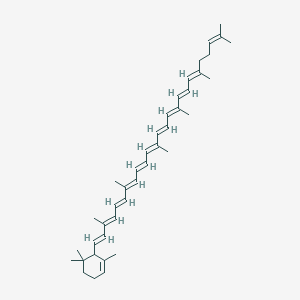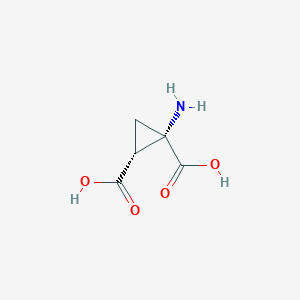
(1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid (ACPD) is a synthetic amino acid that has been widely used in scientific research. It is a potent agonist of metabotropic glutamate receptors (mGluRs) and has been shown to modulate synaptic transmission and plasticity in the central nervous system.
Applications De Recherche Scientifique
(1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid has been widely used in scientific research as a tool to study the function of mGluRs. It has been shown to modulate synaptic transmission and plasticity in the central nervous system and has been used to investigate the role of mGluRs in learning and memory, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's. (1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid has also been used to study the function of mGluRs in other systems, such as the cardiovascular and respiratory systems.
Mécanisme D'action
(1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid is a potent agonist of mGluRs, which are G protein-coupled receptors that modulate synaptic transmission and plasticity in the central nervous system. Activation of mGluRs by (1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid leads to the activation of intracellular signaling pathways, which can modulate the function of ion channels, neurotransmitter release, and synaptic plasticity.
Effets Biochimiques Et Physiologiques
(1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid has been shown to have a range of biochemical and physiological effects, including modulation of synaptic transmission and plasticity, regulation of ion channels, and modulation of neurotransmitter release. (1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid has also been shown to have effects on the cardiovascular and respiratory systems, including regulation of heart rate and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid in lab experiments is its potency as an mGluR agonist. (1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid has been shown to be more potent than other mGluR agonists such as L-glutamate and L-AP4. However, one of the limitations of using (1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid is its short half-life, which can make it difficult to use in long-term experiments.
Orientations Futures
There are many potential future directions for research on (1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid. One area of interest is the role of mGluRs in neurodegenerative diseases such as Alzheimer's and Parkinson's. (1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid has been shown to modulate synaptic plasticity in these diseases, and further research could lead to the development of new treatments. Another area of interest is the development of new mGluR agonists with longer half-lives and improved selectivity for specific mGluR subtypes. Finally, research on the cardiovascular and respiratory effects of (1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid could lead to the development of new treatments for cardiovascular and respiratory diseases.
Méthodes De Synthèse
(1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid can be synthesized using a variety of methods, including the Strecker synthesis, the Gabriel synthesis, and the Mannich reaction. The most commonly used method for synthesizing (1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid is the Strecker synthesis, which involves the reaction of glycine and formaldehyde with cyanide ions to form a cyanohydrin intermediate. The cyanohydrin is then hydrolyzed to form (1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid.
Propriétés
Numéro CAS |
132245-71-7 |
|---|---|
Nom du produit |
(1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid |
Formule moléculaire |
C5H7NO4 |
Poids moléculaire |
145.11 g/mol |
Nom IUPAC |
(1S,2R)-1-aminocyclopropane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C5H7NO4/c6-5(4(9)10)1-2(5)3(7)8/h2H,1,6H2,(H,7,8)(H,9,10)/t2-,5-/m0/s1 |
Clé InChI |
LVWULFVPVDNWOD-VHUNDSFISA-N |
SMILES isomérique |
C1[C@H]([C@@]1(C(=O)O)N)C(=O)O |
SMILES |
C1C(C1(C(=O)O)N)C(=O)O |
SMILES canonique |
C1C(C1(C(=O)O)N)C(=O)O |
Synonymes |
1,2-Cyclopropanedicarboxylicacid,1-amino-,cis-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



